molecular formula C7H16ClN3O B1524945 4-Amino-N-methylpiperidine-1-carboxamide hydrochloride CAS No. 1286264-93-4

4-Amino-N-methylpiperidine-1-carboxamide hydrochloride

Cat. No. B1524945
CAS RN: 1286264-93-4
M. Wt: 193.67 g/mol
InChI Key: XEIWDZOQBDSNJS-UHFFFAOYSA-N
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Description

4-Amino-N-methylpiperidine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C7H16ClN3O and a molecular weight of 193.67 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15N3O.2ClH/c1-9-7(11)10-4-2-6(8)3-5-10;;/h6H,2-5,8H2,1H3,(H,9,11);2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 193.67 .

Scientific Research Applications

Biochemical Studies and Material Science Applications

The compound 4-Amino-N-methylpiperidine-1-carboxamide hydrochloride has been implicated in various biochemical and material science studies. For instance, it has been associated with the synthesis and reactions of new chiral linear carboxamides incorporating a peptide linkage, utilizing nalidixic acid and amino acids as starting materials (Khalifa et al., 2014). Furthermore, the compound has been involved in the synthesis of functionalized chloroenamines in aminocyclopropane synthesis, specifically in the creation of 3,5-cyclopiperidine-4-carboxamides with an unsubstituted 4-amino moiety, presenting a synthetic and conformational study (Vilsmaier et al., 1995).

Application in Synthesis of Antitumor Agents

The compound has also been used in the synthesis of potential antitumor agents. Specifically, it has been involved in the creation of acridine-substituted bis(acridine-4-carboxamides) linked by a chain. These dimeric analogues of the mixed topoisomerase I/II inhibitor N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) have shown superior potencies compared to the corresponding monomeric DACA analogues in a panel of cell lines (Gamage et al., 1999).

Role in Catalytic Processes

Additionally, this compound has been employed as a catalyst. For example, methylpiperidine-functionalized graphene oxide, synthesized by introducing 4-amino-1-methylpiperidine into reactive epoxy and/or carboxylic acid groups on pristine graphene oxide, was applied as a curing catalyst for polyimide nanocomposites, proving to be an effective base catalyst for the thermal conversion of polyamic acid precursor to polyimide (Jin et al., 2019).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram. It has hazard statements H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

4-amino-N-methylpiperidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.ClH/c1-9-7(11)10-4-2-6(8)3-5-10;/h6H,2-5,8H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIWDZOQBDSNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286264-93-4
Record name 1-Piperidinecarboxamide, 4-amino-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286264-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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